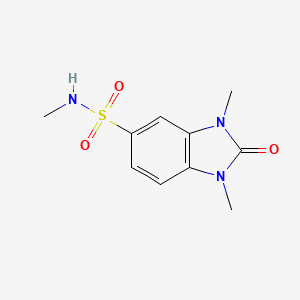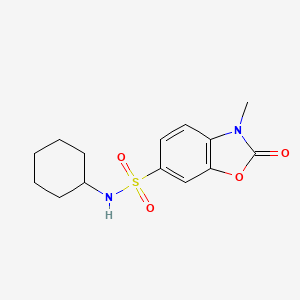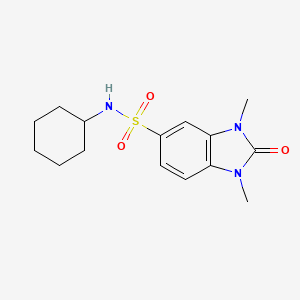![molecular formula C23H15FN4OS B3566265 3-(2-fluorophenyl)-2-[(quinazolin-4-ylsulfanyl)methyl]quinazolin-4(3H)-one](/img/structure/B3566265.png)
3-(2-fluorophenyl)-2-[(quinazolin-4-ylsulfanyl)methyl]quinazolin-4(3H)-one
Übersicht
Beschreibung
3-(2-fluorophenyl)-2-[(quinazolin-4-ylsulfanyl)methyl]quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-2-[(quinazolin-4-ylsulfanyl)methyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-fluorophenyl group: This step might involve a nucleophilic substitution reaction using a fluorinated aromatic compound.
Attachment of the quinazolin-4-ylsulfanyl group: This could be done through a thiolation reaction, where a thiol group is introduced to the quinazolinone core.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the quinazolinone core or the fluorophenyl group.
Substitution: Various substitution reactions can occur, especially on the aromatic rings, where halogen atoms or other substituents can be replaced.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Potential therapeutic agent for diseases where quinazolinone derivatives have shown efficacy, such as cancer or infectious diseases.
Industry: Used in the development of new materials or as intermediates in chemical synthesis.
Wirkmechanismus
The mechanism of action of 3-(2-fluorophenyl)-2-[(quinazolin-4-ylsulfanyl)methyl]quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorophenyl and quinazolin-4-ylsulfanyl groups may enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone derivatives: Compounds like 2-methyl-4(3H)-quinazolinone or 2-phenyl-4(3H)-quinazolinone.
Fluorophenyl derivatives: Compounds like 2-fluoroaniline or 2-fluorobenzamide.
Uniqueness
3-(2-fluorophenyl)-2-[(quinazolin-4-ylsulfanyl)methyl]quinazolin-4(3H)-one is unique due to the combination of the fluorophenyl and quinazolin-4-ylsulfanyl groups, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-2-(quinazolin-4-ylsulfanylmethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN4OS/c24-17-9-3-6-12-20(17)28-21(27-19-11-5-2-8-16(19)23(28)29)13-30-22-15-7-1-4-10-18(15)25-14-26-22/h1-12,14H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVMZCDAGMOFJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3566185.png)



![3-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B3566216.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}pyridine-3-carboxamide](/img/structure/B3566224.png)
![3-amino-N-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3566229.png)
![2-(2-methoxyphenoxy)-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B3566233.png)
![N-(4-{[2-(phenylthio)acetyl]amino}phenyl)-2-furamide](/img/structure/B3566248.png)
![2-{4-[(furan-2-ylcarbonyl)amino]phenyl}-4-oxo-4H-3,1-benzoxazin-7-yl acetate](/img/structure/B3566253.png)
![3,3'-(1,2-ethanediyl)bis(5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one)](/img/structure/B3566271.png)
![4-[(5-phenyl-3-isoxazolyl)carbonyl]morpholine](/img/structure/B3566275.png)
![1-[(5-phenyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B3566279.png)
METHANONE](/img/structure/B3566294.png)
